Bienvenue dans la boutique en ligne BenchChem!

(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

chiral separation enantiomeric purity asymmetric synthesis

(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol (CAS 1190392-80-3) is an enantiopure, chiral‑pool building block based on a 6,7‑dihydro‑5H‑pyrrolo[1,2‑b][1,2,4]triazole core. The molecule combines a Lewis‑basic triazole motif with a primary alcohol handle, making it a versatile intermediate for medicinal chemistry and agrochemical research.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1190392-80-3
Cat. No. B1442292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
CAS1190392-80-3
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC2=NC=NN2C1CO
InChIInChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2/t5-/m0/s1
InChIKeyOKLMNNIODAMXJU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1190392-80-3 Procurement Guide: Compare (S)-Pyrrolotriazole Methanol Purity, Chirality & Synthetic Utility Before You Source


(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol (CAS 1190392-80-3) is an enantiopure, chiral‑pool building block based on a 6,7‑dihydro‑5H‑pyrrolo[1,2‑b][1,2,4]triazole core . The molecule combines a Lewis‑basic triazole motif with a primary alcohol handle, making it a versatile intermediate for medicinal chemistry and agrochemical research. Its S‑configuration is unambiguously defined , and the compound is commercially available with certified purity, primarily from Asian and European fine‑chemical suppliers .

Why the Racemate or R‑Enantiomer of Pyrrolotriazole Methanol Cannot Substitute for 1190392-80-3 in Asymmetric Synthesis


The (S)‑enantiomer is not interchangeable with the racemic mixture (CAS 1369805‑07‑1) or the (R)‑enantiomer because chirality at the 5‑position directly determines the three‑dimensional orientation of downstream derivatives. In asymmetric synthesis, using the racemate reduces diastereomeric excess and necessitates costly chiral separation [1]. The (S)‑alcohol serves as a direct precursor to enantiopure (5S)‑carboxylic acid intermediates employed in Merck’s CFTR inhibitor patent family (WO2009/123870 A1), whereas the (R)‑antipode or racemate would yield a different stereochemical outcome that is not validated in the patent [2]. Furthermore, the racemic entry (CAS 1369805‑07‑1) is typically sold at lower purity (95 %) and lacks the documented chiral integrity required for reproducibility of patent‑exemplified syntheses .

Quantitative Differentiation of 1190392-80-3: Head‑to‑Head Purity, Stereochemical Fidelity, and Physical Property Data


Chiral Purity: (S)-Enantiomer vs. Racemic Mixture

Vendor specifications confirm that the (S)‑enantiomer (1190392‑80‑3) is supplied at ≥95 % chemical purity and ≥98 % enantiomeric excess, whereas the corresponding racemate (1369805‑07‑1) is offered only at 95 % chemical purity with no stereochemical specification . The enantiomeric purity of the (S)‑alcohol is critical because even 2 % of the (R)‑antipode can reduce the diastereomeric excess of downstream products below the 95 % threshold required for pharmaceutical intermediate qualification. No vendor currently offers an (R)‑enantiomer as a standalone catalog product, underscoring the unique sourcing position of 1190392‑80‑3 .

chiral separation enantiomeric purity asymmetric synthesis

Patent‑Validated Synthetic Intermediate: (S)‑Alcohol vs. Carboxylic Acid Comparator

The (S)‑alcohol is explicitly claimed as a synthetic intermediate in Merck’s CFTR inhibitor patent WO2009/123870 A1, where it is converted to the corresponding (5S)‑carboxylic acid [1]. The patent exemplifies the synthesis of the (5S)‑carboxylic acid (CAS not fully disclosed) on pages 67–68, using this alcohol as the direct precursor. Alternative intermediates, such as pre‑formed 6,7‑dihydro‑5H‑pyrrolo[1,2‑b][1,2,4]triazole‑5‑carboxylic acid (available as racemate or separate enantiomers), are not derivatized from the alcohol and do not provide the same linker flexibility because the carboxylic acid lacks the hydroxymethyl handle that enables diverse functionalization (e.g., etherification, esterification, Mitsunobu displacement) [2].

CFTR inhibitor patent intermediate Merck WO2009/123870

Physicochemical Property Comparison: (S)-Enantiomer vs. Racemic Mixture

The computed physicochemical properties of the (S)‑enantiomer (and, by symmetry, the racemate) were retrieved from authoritative databases. The compound exhibits a LogP of −1.77, indicating high aqueous solubility, and a polar surface area (PSA) of 50.94 Ų, which falls within the optimal range for CNS penetration . The boiling point (343.1 ± 34.0 °C at 760 mmHg) and density (1.6 ± 0.1 g/cm³) are identical for the enantiomer and racemate, but the enantiopure material’s consistent physical form facilitates reproducible reaction setup and purification . These properties are not inferior to those of the racemate and provide a reliable baseline for process development.

LogP density boiling point polar surface area

Class‑Level Biological Relevance: Pyrrolotriazole Scaffold as Necroptosis Inhibitor Chemotype

Although direct biological data for the (S)‑alcohol are not publicly available, the 6,7‑dihydro‑5H‑pyrrolo[1,2‑b][1,2,4]triazole scaffold has been validated as a necroptosis inhibitor chemotype. In a 2024 RSC Medicinal Chemistry study, compound 26—a functionalized derivative of this scaffold—exhibited an IC₅₀ < 100 nM against RIPK1 and protected both human and mouse cells from TNFα‑induced necroptosis [1]. This scaffold‑level potency confirms that the pyrrolotriazole core is a privileged structure that can be elaborated into high‑affinity kinase inhibitors. The (S)‑alcohol serves as a key starting material for synthesizing such derivatives, making it an attractive precursor for medicinal chemistry programs targeting necroptosis‑driven diseases [1].

RIPK1 necroptosis kinase inhibitor anti‑inflammatory

Where to Deploy 1190392-80-3: Four Evidence‑Backed Application Scenarios


Asymmetric Synthesis of CFTR Inhibitor Intermediates in a Pharmaceutical Patent Landscape

The (S)‑alcohol is the designated precursor for (5S)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑b][1,2,4]triazole‑5‑carboxylic acid, a key intermediate in Merck’s CFTR inhibitor patent family (WO2009/123870 A1) [1]. Teams developing cystic fibrosis or secretory diarrhea therapeutics can use 1190392‑80‑3 to produce patent‑exemplified intermediates with the correct absolute stereochemistry, significantly reducing freedom‑to‑operate risks [1].

Stereochemical Probe Synthesis for Necroptosis Target Validation

Medicinal chemistry groups seeking novel RIPK1 inhibitors can elaborate the (S)‑alcohol into diverse analogs via the primary hydroxyl handle. The underlying scaffold has demonstrated RIPK1 IC₅₀ values below 100 nM, providing a potent starting point for structure‑based design [1]. Using the enantiopure (S)‑alcohol ensures that any SAR trends reflect genuine stereochemical preferences at the 5‑position.

Chiral Building Block for Agrochemical and Crop Protection Research

The pyrrolotriazole core has precedent in agrochemical patents, and the (S)‑alcohol’s favorable LogP (−1.77) and low molecular weight (139.16 Da) make it suitable for lead‑like screening libraries [1]. Agrochemical discovery programs can integrate this chiral alcohol into parallel synthesis workflows to generate focused libraries of fungicidal or herbicidal candidates.

Analytical Reference Standard for Chiral Method Development

With its well‑defined (5S) absolute configuration, 1190392‑80‑3 can serve as a reference standard for chiral HPLC or SFC method development. The compound’s computed density (1.6 g/cm³) and boiling point (343 °C) facilitate handling under analytical conditions, and its availability at ≥98 % ee allows accurate calibration of enantiomeric excess measurements for novel pyrrolotriazole derivatives .

Quote Request

Request a Quote for (S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.